![molecular formula C24H22FN5O2 B612216 (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Descripción general
Descripción
AS1940477 es un fármaco de molécula pequeña que funciona como un potente inhibidor de la proteína quinasa 38 activada por mitógeno (MAPK). Este compuesto ha mostrado un potencial significativo en el tratamiento de enfermedades inflamatorias crónicas debido a su capacidad para inhibir la producción de citocinas proinflamatorias .
Métodos De Preparación
La síntesis de AS1940477 implica múltiples pasos. Uno de los métodos incluye la reacción de un compuesto precursor con bromuro de hidrógeno en propan-1-ol y agua a temperaturas que van de 25 a 65 grados Celsius durante 25 horas . Este método es escalable para la producción industrial.
Análisis De Reacciones Químicas
AS1940477 principalmente se somete a reacciones de inhibición donde inhibe la actividad enzimática de las isoformas recombinantes p38 alfa y beta. No afecta a otras proteínas quinasas, incluidas las isoformas p38 gamma y delta . Se sabe que el compuesto inhibe la producción de citocinas proinflamatorias inducidas por lipopolisacárido (LPS) o fitohemaglutinina A (PHA), como el factor de necrosis tumoral alfa, la interleucina-1 beta y la interleucina-6 a bajas concentraciones .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. The compound has been highlighted for its potential as an antitumor scaffold due to its ability to inhibit specific kinases involved in cancer progression. For instance, studies have indicated that derivatives of this compound can inhibit p38 MAP kinase activity, which is crucial in inflammatory responses and cancer cell proliferation .
Enzymatic Inhibition
The compound also demonstrates promising activity as an inhibitor of various enzymes. Notably, it has been investigated for its inhibitory effects on tumor necrosis factor-alpha (TNFα) and interleukin 17 (IL-17), both of which are pivotal in inflammatory diseases and autoimmune disorders . The structure allows for interactions with enzyme active sites, enhancing its efficacy as a therapeutic agent.
Material Science Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have led to their exploration in material science. These compounds can serve as fluorophores and are being studied for applications in optoelectronic devices. Their ability to form crystals with distinct conformational properties opens avenues for developing new materials with tailored functionalities .
Case Studies
- Anticancer Drug Development : A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the core structure could enhance anticancer activity significantly. The compound was tested against various cancer cell lines showing IC50 values in the low micromolar range .
- Inflammatory Disease Treatment : In vitro studies revealed that certain derivatives effectively reduced TNFα production in LPS-treated macrophages, indicating their potential as anti-inflammatory agents . These findings suggest a pathway for developing new treatments for rheumatoid arthritis and other inflammatory conditions.
- Fluorescent Material Development : Researchers have synthesized variants of the compound that exhibit strong fluorescence properties suitable for use in bioimaging applications. The ability to modify the peripheral groups allows for tuning the photophysical properties to meet specific application needs .
Mecanismo De Acción
AS1940477 ejerce sus efectos inhibiendo la vía de la proteína quinasa 38 activada por mitógeno. Esta vía juega un papel crucial en la respuesta inflamatoria al regular la producción de citocinas y mediadores inflamatorios . Al inhibir esta vía, AS1940477 reduce eficazmente la inflamación y los síntomas asociados.
Comparación Con Compuestos Similares
AS1940477 es único en su alta selectividad para las isoformas p38 alfa y beta, sin ningún efecto sobre otras proteínas quinasas . Compuestos similares incluyen otros inhibidores de la MAPK p38, como SB203580 y VX-702. La selectividad y la potencia de AS1940477 lo convierten en un candidato destacado para un mayor desarrollo y uso clínico .
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Actividad Biológica
The compound (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one, with the CAS number 928344-12-1, belongs to a class of bioactive small molecules known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Molecular Characteristics
- Molecular Formula : C24H22FN5O2
- Molecular Weight : 431.5 g/mol
- Chemical Structure : The compound features a complex structure that includes a pyridazinone core and a tetrahydropyrazolo-pyrimidine moiety, which contribute to its biological properties.
Biological Activities
Research has indicated that derivatives of pyridazinones exhibit a wide range of biological activities. The specific compound under review has shown promise in several areas:
Anticancer Activity
Recent studies have demonstrated that pyridazinone derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study focused on new 3(2H)-pyridazinones showed significant anti-proliferative effects against the HCT116 colon carcinoma cell line. The mechanism of action involved inducing apoptosis and inhibiting cell migration .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways:
- Cyclooxygenase-2 (COX-2) : Certain pyridazinone derivatives have been identified as selective COX-2 inhibitors, which are relevant in the treatment of inflammatory diseases .
- p38 MAP Kinase Inhibition : Compounds similar to the one under review have shown inhibitory activity against p38 MAP kinase, an enzyme involved in inflammatory responses and cancer progression .
Antimicrobial Properties
Pyridazinone derivatives have also been explored for their antimicrobial activities. Some studies indicate that these compounds can exhibit significant effects against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Propiedades
IUPAC Name |
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHNSWOZRDSWLX-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (AS1940477) a promising compound for the treatment of autoimmune diseases?
A1: AS1940477 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK plays a crucial role in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, which are key drivers of inflammation in autoimmune diseases. [] By inhibiting p38 MAPK, AS1940477 effectively blocks the production of these cytokines, offering a potential therapeutic approach to modulate the inflammatory response in autoimmune diseases. []
Q2: How does the structure of AS1940477 contribute to its improved pharmacokinetic profile compared to earlier compounds?
A2: Initial attempts to develop p38 MAPK inhibitors faced challenges with poor oral bioavailability. [] Researchers discovered that modifying the earlier lead compound (2a) by blocking metabolism at the amine's methyl group and incorporating a tetrahydropyrimidine core significantly improved the pharmacokinetic profile. [] This structural optimization led to the development of AS1940477, which demonstrated enhanced cellular activity and favorable pharmacokinetics, including good oral bioavailability. [] You can find more details about this research in the paper published by Sematic Scholar:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.